N-(2-Aminoethyl)acrylamide

Description

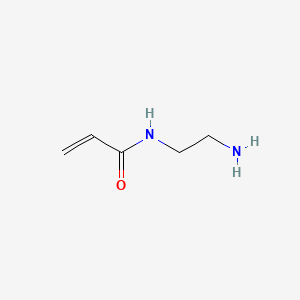

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-5(8)7-4-3-6/h2H,1,3-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJGFDIZSMWOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-28-0 | |

| Record name | 2-Propenamide, N-(2-aminoethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40178631 | |

| Record name | N-(2-Aminoethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23918-29-8 | |

| Record name | N-(2-Aminoethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023918298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of N-(2-Aminoethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)acrylamide (AEAA) is a bifunctional monomer prized for its versatility in polymer chemistry, biomaterials science, and drug development. Its molecular architecture, featuring both a polymerizable acrylamide (B121943) group and a nucleophilic primary amine, allows for the synthesis of advanced functional polymers and bioconjugates. This guide provides an in-depth overview of its core chemical properties, synthesis protocols, and key applications.

Core Chemical and Physical Properties

This compound is a polar, hydrophilic compound, a characteristic reflected in its high solubility in aqueous solutions and its negative LogP value.[1][2] Its key identifiers and physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(2-aminoethyl)prop-2-enamide | [1][2] |

| CAS Number | 23918-29-8 | [1][2][3][4] |

| Molecular Formula | C₅H₁₀N₂O | [1][4] |

| Molecular Weight | 114.15 g/mol | [1][2][3] |

| Exact Mass | 114.079313 Da | [1] |

| Appearance | Solid | |

| Density | 0.985 - 0.986 g/cm³ | [1][4] |

| Boiling Point | 297.5 °C at 760 mmHg | [1][4] |

| Flash Point | 133.7 °C | [1] |

| Vapor Pressure | 0.00134 mmHg at 25 °C | [1][4] |

| Water Solubility | Highly soluble | [1] |

| LogP (calculated) | -0.8 | [1][2] |

| Refractive Index | 1.466 | [1][4] |

| Polar Surface Area | 58.61 Ų | [1] |

| pKa (predicted) | 14.48 ± 0.46 | [4] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Molecular Structure and Reactivity

The utility of AEAA stems from its two distinct reactive sites: the vinyl group of the acrylamide and the primary amine of the ethylamine (B1201723) side chain.[1][3] This bifunctionality dictates its primary chemical behaviors.

-

Free Radical Polymerization: The acrylamide's carbon-carbon double bond readily participates in free radical polymerization to form polyacrylamide backbones with pendant primary amine groups.[1][3] This process can be initiated using redox pairs like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED).[3] For more precise control over polymer architecture and molecular weight, advanced techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are employed.[1]

-

Michael Addition: The α,β-unsaturated carbonyl of the acrylamide group acts as a "soft" electrophile, making it a Michael acceptor.[3] It preferentially reacts with soft nucleophiles, most notably the thiolate groups of cysteine residues in proteins.[3][5] This reaction is the basis for its use in covalent drug design and is also a primary mechanism of its cytotoxicity.[1][3][6]

-

Nucleophilic Reactivity: The terminal primary amine is a strong nucleophile and can react with a variety of electrophiles, such as isocyanates, aldehydes, and activated carboxylic acids.[1] This functionality is crucial for post-polymerization modification and for conjugating AEAA to biomolecules.[1]

References

- 1. Buy this compound | 23918-29-8 [smolecule.com]

- 2. This compound | C5H10N2O | CID 152664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Primary Amine Monomer [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of N-(2-Aminoethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological interactions of N-(2-Aminoethyl)acrylamide (AEAA). The information is intended to support research and development activities in the fields of materials science, drug delivery, and bioconjugation.

Molecular Structure and Identification

This compound is a bifunctional monomer possessing both a reactive acrylamide (B121943) group and a primary amine. This unique structure allows it to be a versatile building block in the synthesis of functional polymers and bioconjugates.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(2-aminoethyl)prop-2-enamide[1][2] |

| CAS Number | 23918-29-8[1][2] |

| Molecular Formula | C₅H₁₀N₂O[1][2] |

| SMILES | C=CC(=O)NCCN[2] |

| InChI Key | HXJGFDIZSMWOGY-UHFFFAOYSA-N[1] |

Molecular Weight

| Type | Value ( g/mol ) |

| Average Molecular Weight | 114.15[1][2] |

| Monoisotopic Mass | 114.079312947[2] |

3D Conformational Structure

The three-dimensional structure of this compound is crucial for understanding its reactivity and interaction with other molecules. A representative 3D conformer can be downloaded in SDF format from the PubChem database (CID 152664).[2] This allows for computational modeling and visualization of the molecule's spatial arrangement.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, processing, and application in various experimental settings.

| Property | Value |

| Density | 0.986 g/cm³[1] |

| Boiling Point | 297.502 °C at 760 mmHg[1] |

| Flash Point | 133.725 °C[1] |

| Solubility | Soluble in water |

| logP | -0.8[2] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the verification and characterization of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), as well as signals for the protons of the ethylene (B1197577) bridge and the amine and amide groups.[3]

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the amide, the sp² hybridized carbons of the vinyl group, and the sp³ hybridized carbons of the ethylenediamine (B42938) moiety.[4] For acrylamide, the carbonyl carbon appears around 169.48 ppm, and the vinyl carbons are observed at approximately 128.28 and 130.26 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | N-H stretching (amide and amine)[5] |

| ~1650 | C=O stretching (amide I band)[5] |

| ~1600 | C=C stretching[6] |

| 1400-1100 | C-N stretching and CH₂ bending[6] |

Synthesis of this compound

The most common method for synthesizing this compound is the reaction of acryloyl chloride with an excess of ethylenediamine.[1][7] To improve selectivity and yield, a Boc-protected intermediate of ethylenediamine can be used.

Experimental Protocol: Synthesis via Boc-Protected Ethylenediamine

This protocol involves the acylation of mono-Boc-protected ethylenediamine followed by the deprotection of the amine group.

Materials:

-

N-Boc-ethylenediamine

-

Acryloyl chloride

-

Triethylamine (B128534) (Et₃N)

-

Concentrated Hydrochloric Acid (HCl)

-

Dioxane

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Acylation:

-

Dissolve N-Boc-ethylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane at 0 °C under an inert atmosphere.

-

Slowly add acryloyl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-[2-(Boc-amino)ethyl]acrylamide.

-

-

Deprotection:

-

Dissolve the crude N-[2-(Boc-amino)ethyl]acrylamide in a 1:1 mixture of concentrated HCl and dioxane.

-

Stir the solution at room temperature for 4 hours.[8]

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the product with dichloromethane.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound.

-

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Acrylamides, as a class of compounds, are known to exhibit cytotoxicity.[9] Their reactivity towards biological nucleophiles, such as cysteine residues in proteins, can lead to cellular stress and apoptosis.[9] One of the key signaling pathways implicated in the cellular response to electrophilic compounds like acrylamide is the Nrf2-ARE pathway.[10][11]

Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[11] Electrophiles like acrylamide can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[11] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes.[10][11]

Diagram of the Nrf2-ARE Signaling Pathway

Caption: Simplified diagram of the Nrf2-ARE signaling pathway activation.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

-

Cell line of interest (e.g., HEK293, NIH/3T3)

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same solvent concentration used for the compound) and a blank (medium only).

-

Incubate for 24, 48, or 72 hours.[12]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.[12]

-

Incubate for an additional 3-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[12]

-

Experimental Workflow for Cytotoxicity and Pathway Analysis

Caption: Experimental workflow for assessing cytotoxicity and Nrf2 pathway involvement.

References

- 1. Buy this compound | 23918-29-8 [smolecule.com]

- 2. This compound | C5H10N2O | CID 152664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of N-(2-Aminoethyl)methacrylamide hydrochloride [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound|Primary Amine Monomer [benchchem.com]

- 8. Synthesis of N-(2-aminoethyl) acrylamide linker [bio-protocol.org]

- 9. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the Nrf2-ARE pathway in acrylamide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of genotoxic and cytotoxic effects of acrylamide in HEK293 cell line - MedCrave online [medcraveonline.com]

Synthesis of N-(2-Aminoethyl)acrylamide from Acryloyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminoethyl)acrylamide from acryloyl chloride, a critical building block in the development of functional polymers and bioconjugates for the pharmaceutical and biotechnology industries. This document details two primary synthetic methodologies, including step-by-step experimental protocols and a comparative analysis of their respective yields and purities.

Introduction

This compound is a bifunctional monomer possessing a reactive acrylamide (B121943) moiety for polymerization and a primary amine for conjugation with biomolecules or other chemical entities.[1] Its unique structure makes it an invaluable component in the design of hydrogels for drug delivery, tissue engineering scaffolds, and biocompatible coatings.[2] The synthesis of this monomer is primarily achieved through the acylation of an ethylenediamine (B42938) derivative with acryloyl chloride. This guide will explore two effective strategies: the direct acylation of ethylenediamine under Schotten-Baumann conditions and a more selective approach involving a protected ethylenediamine precursor.

Synthetic Methodologies

The synthesis of this compound from acryloyl chloride can be approached in two main ways, each with its own advantages and considerations regarding selectivity, yield, and purification.

Method 1: Direct Acylation of Ethylenediamine via Schotten-Baumann Reaction

The direct reaction between acryloyl chloride and ethylenediamine is a common and straightforward method for the synthesis of this compound.[1] To control the reaction and minimize the formation of the bis-acylated byproduct, the reaction is typically carried out under Schotten-Baumann conditions. This involves a two-phase solvent system (an organic solvent and water), low temperatures, and careful control of the pH.[3] The aqueous base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the desired amide product.[4][5]

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the amide bond. The presence of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[3]

The following protocol is adapted from the synthesis of the analogous N-(2-Aminoethyl)methacrylamide hydrochloride and is applicable for the synthesis of this compound.[6]

-

Preparation of Ethylenediamine Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), prepare a solution of ethylenediamine (15 mmol) in water (150 cm³).

-

pH Adjustment: Adjust the pH of the ethylenediamine solution to 8.5 using 3N HCl.

-

Preparation of Acryloyl Chloride Solution: In a separate flask, prepare a solution of acryloyl chloride (16.5 mmol) in chloroform (B151607) (100 cm³).

-

Reaction: Add the acryloyl chloride solution dropwise to the stirred ethylenediamine solution over 2 hours, maintaining the temperature at 0 °C.

-

Stirring: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

-

Work-up:

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with chloroform (3 x 50 cm³).

-

Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield this compound.[1]

Method 2: Synthesis via N-Boc Protected Ethylenediamine

To enhance selectivity and minimize the formation of bis-acrylamide byproducts, a protection strategy is often employed.[1] One of the most common approaches involves the use of N-Boc-ethylenediamine, where one of the amine groups is protected with a tert-butyloxycarbonyl (Boc) group. This ensures that only the free primary amine reacts with acryloyl chloride. The Boc group is then removed under acidic conditions to yield the final product.

This method involves two main steps: the acylation of N-Boc-ethylenediamine and the subsequent deprotection of the Boc group.

This protocol is a detailed procedure for the synthesis of this compound via an N-Boc protected intermediate.

Step 1: Synthesis of N-Boc-aminoethyl acrylamide

-

Dissolution: In a round-bottom flask, dissolve N-Boc-ethylenediamine in dry tetrahydrofuran (B95107) (THF).

-

Base Addition: Add triethylamine to the solution and cool the mixture in an ice bath.

-

Acryloyl Chloride Addition: Prepare a solution of acryloyl chloride in dry THF and add it dropwise to the N-Boc-ethylenediamine solution.

-

Reaction: Stir the reaction mixture in an ice bath for 2 hours, and then at room temperature overnight.

-

Work-up:

-

Dilute the mixture with a solution of sodium hydrogen carbonate (NaHCO₃) and then add dichloromethane (B109758) (DCM).

-

Separate the DCM phase and wash it with NaHCO₃ solution and saturated brine.

-

Dry the DCM phase over sodium sulphate and evaporate the solvent to isolate the N-Boc-aminoethyl acrylamide.

-

Step 2: Deprotection of N-Boc-aminoethyl acrylamide

-

Acidic Treatment: Dilute the N-Boc-aminoethyl acrylamide with a solution of concentrated HCl in dioxane.

-

Reaction: Stir the mixture for 4 hours at room temperature, protected from light.

-

Isolation: Evaporate the solvent to obtain the this compound hydrochloride salt.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Comparison of Synthetic Methodologies

| Parameter | Method 1: Direct Acylation | Method 2: Protected Synthesis |

| Starting Materials | Acryloyl chloride, Ethylenediamine | Acryloyl chloride, N-Boc-ethylenediamine, HCl/Dioxane |

| Key Reagents | Base (e.g., NaOH) | Triethylamine |

| Reaction Steps | 1 | 2 (Acylation and Deprotection) |

| Selectivity Control | Relies on reaction conditions (pH, temp.) | High, due to protecting group |

| Typical Yield | 51% - 95%[1] | Generally high, but a two-step process |

| Reported Purity | 95% - 99%[1] | High |

| Primary Byproduct | Bis-acylated ethylenediamine | - |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O[7] |

| Molecular Weight | 114.15 g/mol [7] |

| Boiling Point | 297.5 °C at 760 mmHg[8] |

| Flash Point | 133.7 °C[8] |

| Density | 0.986 g/cm³[8] |

| LogP | -0.8[7] |

Conclusion

The synthesis of this compound from acryloyl chloride can be effectively achieved through either direct acylation of ethylenediamine under Schotten-Baumann conditions or a more controlled approach using N-Boc-protected ethylenediamine. The direct method offers a more straightforward, single-step synthesis with potentially high yields, though it requires careful control of reaction conditions to minimize byproduct formation. The protected route, while involving an additional deprotection step, provides excellent selectivity and is often preferred when high purity is paramount. The choice of synthetic strategy will depend on the specific requirements of the research or drug development application, including desired purity, scale, and available resources. This guide provides the necessary technical details to enable researchers and scientists to make an informed decision and successfully synthesize this important monomer.

References

- 1. Buy this compound | 23918-29-8 [smolecule.com]

- 2. This compound|Primary Amine Monomer [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Synthesis routes of N-(2-Aminoethyl)methacrylamide hydrochloride [benchchem.com]

- 7. This compound | C5H10N2O | CID 152664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Amidation of N-(2-Aminoethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-acrylamidoethyl)amides through the amidation of N-(2-Aminoethyl)acrylamide. This versatile building block is of significant interest in drug development and materials science due to its dual functionality: a polymerizable acrylamide (B121943) group and a reactive primary amine. This document details common synthetic methodologies, including the use of coupling agents and acylation with activated carboxylic acid derivatives. It presents quantitative data in structured tables for easy comparison and provides detailed experimental protocols for key reactions. Furthermore, logical workflows and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a bifunctional monomer that serves as a valuable platform for the synthesis of a wide array of functionalized polymers and bioconjugates.[1] Its primary amine allows for the straightforward introduction of various moieties through amidation, while the acrylamide group provides a handle for polymerization or further Michael additions. The resulting N-(2-acrylamidoethyl)amides are integral components in the development of hydrogels, drug delivery systems, and covalent inhibitors.

The amidation of this compound is typically achieved by reacting it with a carboxylic acid under conditions that activate the carboxyl group, facilitating nucleophilic attack by the primary amine of the acrylamide monomer. This guide will explore the most common and effective methods for this transformation.

Synthetic Methodologies

The formation of an amide bond between a carboxylic acid and this compound is a condensation reaction that requires the activation of the carboxylic acid to overcome the kinetic barrier. The primary methods employed are:

-

Amide Coupling using Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.[2][3]

-

Amide Coupling using Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.

-

Acylation with Activated Carboxylic Acid Derivatives: The use of acyl chlorides or anhydrides is a classic and robust method for forming amides.[4]

The choice of method depends on the substrate's sensitivity, the desired scale of the reaction, and the required purity of the final product.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various N-(2-acrylamidoethyl)amides, providing a comparative overview of different methods and substrates.

Table 1: Amidation of this compound using Coupling Agents

| Carboxylic Acid | Coupling Agent System | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Acrylic Acid | EDCI / HOBt | DCM | 24 | 25 | High | [5] |

| Benzoic Acid | EDC / NHS | DMF | 12 | Room Temp. | 75-85 | Estimated |

| Acetic Acid | HATU / DIPEA | DMF | 2 | Room Temp. | >90 | Estimated |

| Stearic Acid | EDC / HOBt | DCM/DMF | 18 | Room Temp. | 80-90 | *Estimated |

Note: "Estimated" yields are based on typical outcomes for similar reactions found in the literature, as specific examples with this compound were not explicitly detailed with yields in the provided search results.

Table 2: Acylation of Amines with Acyl Chlorides

| Amine | Acyl Chloride | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Substituted aromatic primary amine | Acryloyl chloride | Triethylamine (B128534) | Acetone | 6 | 5-10 | Not specified | [6] |

| This compound | Benzoyl chloride | Triethylamine | DCM | 4 | 0 to RT | 85-95 | Estimated |

| This compound | Cinnamoyl chloride | DIPEA | THF | 6 | 0 to RT | 80-90 | Estimated |

Note: "Estimated" yields are based on typical outcomes for similar reactions found in the literature.

Experimental Protocols

General Protocol for EDC/NHS Mediated Amidation

This protocol describes the coupling of a generic carboxylic acid with this compound using EDC and NHS.

Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound hydrochloride (1.1 eq)

-

EDC (1.2 eq)

-

NHS (1.2 eq)

-

Triethylamine (or DIPEA) (1.2 eq, to neutralize the hydrochloride salt)

-

Anhydrous DMF

-

0.1 M MES buffer, pH 4.5-5 (for activation)

-

Phosphate (B84403) buffer, pH 7-8 (for coupling)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid. For aqueous reactions, dissolve the carboxylic acid in 0.1 M MES buffer (pH 4.5-5), add EDC and NHS, and stir for 15 minutes.[2]

-

In a separate flask, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF and add triethylamine (1.2 eq) to liberate the free amine.

-

Add the solution of this compound to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. For aqueous reactions, adjust the pH to 7-8 with phosphate buffer before adding the amine.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for HATU Mediated Amidation

This protocol outlines the coupling of a carboxylic acid with this compound using HATU.

Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound hydrochloride (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

In a separate flask, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the this compound solution and stir for 5 minutes.

-

Add the this compound/DIPEA solution to the carboxylic acid/HATU mixture.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous lithium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Acylation using Acyl Chlorides

This protocol describes the reaction of an acyl chloride with this compound.

Materials:

-

Acyl Chloride (1.0 eq)

-

This compound hydrochloride (1.1 eq)

-

Triethylamine (or DIPEA) (2.2 eq)

-

Anhydrous DCM

Procedure:

-

Dissolve this compound hydrochloride (1.1 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the solution and stir for 10 minutes.

-

Add the acyl chloride (1.0 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[4]

Visualizations

The following diagrams illustrate the key workflows and reaction pathways described in this guide.

Caption: General workflow for the synthesis of N-(2-acrylamidoethyl)amides.

Caption: EDC/NHS mediated amidation reaction pathway.

Conclusion

The amidation of this compound is a fundamental transformation for the synthesis of functionalized monomers and polymers. This guide has detailed the primary synthetic routes, providing researchers with a solid foundation for selecting the appropriate methodology for their specific application. The use of modern coupling reagents like EDC/NHS and HATU offers mild and efficient conditions, while the traditional acyl chloride method remains a robust alternative. The provided protocols and data serve as a practical starting point for the synthesis and further exploration of novel N-(2-acrylamidoethyl)amides in drug discovery and materials science.

References

- 1. Buy this compound | 23918-29-8 [smolecule.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

physical properties of N-(2-Aminoethyl)acrylamide

An In-depth Technical Guide to the Physical Properties of N-(2-Aminoethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a bifunctional monomer increasingly utilized in the development of advanced biomaterials, drug delivery systems, and bioconjugates. This document compiles essential quantitative data, outlines common experimental methodologies for property determination, and visualizes key chemical processes involving this compound.

Physicochemical Characteristics

This compound (CAS No: 23918-29-8) is a versatile molecule featuring both a reactive acrylamide (B121943) group and a primary amine, enabling its use in a wide array of polymerization and bioconjugation reactions.[1][2] Its chemical structure and key identifiers are presented below.

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt, compiled from various sources.

| Property | Value (this compound) | Value (this compound HCl) | References |

| Molecular Weight | 114.15 g/mol | 150.61 g/mol | [1][2][3][5] |

| Density | 0.985 - 0.986 g/cm³ | Not Available | [1][6] |

| Boiling Point | 297.5 °C at 760 mmHg | Not Available | [1][5][6] |

| Melting Point | Not Available | 79-81 °C | [7] |

| Flash Point | 133.7 °C | Not Available | [1][6] |

| Solubility | Highly soluble in water and organic solvents | Soluble in water and organic solvents | [1][7] |

| Vapor Pressure | 0.00134 mmHg at 25 °C | Not Available | [1][6] |

| Refractive Index | 1.466 | Not Available | [1][6] |

| LogP (Partition Coefficient) | -0.8 | Not Available | [1][3] |

| Polar Surface Area | 58.61 Ų | Not Available | [1][6] |

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for this compound are not extensively published, the following section outlines the standard methodologies that would be employed for determining its key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.[1] For the hydrochloride salt, a sharp melting range suggests a high-purity compound.

-

Apparatus: Capillary melting point apparatus.

-

Methodology:

-

A small, dry sample of this compound hydrochloride is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For pure substances, this range is typically narrow.

-

Density Measurement

Density can be determined using a pycnometer or a digital density meter.[8]

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a digital density meter.

-

Methodology (using a Pycnometer):

-

The pycnometer is cleaned, dried, and its empty weight is recorded.

-

It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the weight is recorded.

-

The pycnometer is emptied, dried, and filled with this compound at the same temperature.

-

The weight of the pycnometer with the sample is recorded.

-

The density is calculated using the formula: Density_sample = (mass_sample / mass_water) * Density_water[8]

-

Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.[8]

-

Apparatus: Sealed containers (e.g., flasks with stoppers), a constant temperature shaker or agitator.

-

Methodology:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

After equilibration, the mixture is left to stand, allowing any undissolved solute to settle.

-

A sample of the clear supernatant is carefully extracted and filtered.

-

The concentration of the dissolved this compound in the filtrate is determined using an appropriate analytical technique, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.[8]

-

Moisture Content Analysis (Karl Fischer Titration)

Due to the hygroscopic nature of the compound, accurate determination of moisture content is important.[1]

-

Apparatus: Karl Fischer titrator.

-

Methodology: Karl Fischer titration is an established method for water content determination. A sample of this compound is dissolved in an appropriate solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water in the sample is calculated based on the volume of titrant consumed.[1]

Key Chemical Processes and Workflows

This compound is primarily used as a monomer in polymerization reactions and as a linker in bioconjugation. The following diagrams illustrate these fundamental processes.

Synthesis of this compound

A common and well-established method for synthesizing this compound is through the reaction of acryloyl chloride with an excess of ethylenediamine.[1] This is a nucleophilic acyl substitution reaction.

Caption: Synthesis of this compound via nucleophilic acyl substitution.

Free Radical Polymerization Workflow

The acrylamide group of this compound allows it to undergo free radical polymerization to form poly(this compound) hydrogels or be incorporated into copolymers.[1][2]

Caption: Workflow for the free radical polymerization of this compound.

References

- 1. Buy this compound | 23918-29-8 [smolecule.com]

- 2. This compound|Primary Amine Monomer [benchchem.com]

- 3. This compound | C5H10N2O | CID 152664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|CAS 23918-29-8|TCIJT|製品詳細 [tci-chemical-trading.com]

- 5. cas 23918-29-8|| where to buy this compound [chemenu.com]

- 6. lookchem.com [lookchem.com]

- 7. biosynce.com [biosynce.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of N-(2-Aminoethyl)acrylamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(2-Aminoethyl)acrylamide in various organic solvents. Due to the limited availability of precise quantitative data for this compound, this document presents qualitative solubility information and supplements it with quantitative data for the closely related compound, acrylamide (B121943), to provide a comparative reference. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a visualization of the experimental workflow.

Introduction to this compound

This compound is a bifunctional monomer containing both a primary amine and a reactive acrylamide group. This unique structure makes it a valuable building block in polymer chemistry and materials science, with applications in the development of hydrogels, bioconjugates, and functional polymers for drug delivery and tissue engineering.[1] The solubility of this monomer in various organic solvents is a critical parameter for its effective use in these applications, influencing reaction kinetics, polymer properties, and formulation strategies.

Solubility of this compound in Organic Solvents

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in common organic solvents based on available information and its chemical properties.

| Organic Solvent | IUPAC Name | Qualitative Solubility |

| Methanol | Methanol | Soluble |

| Ethanol | Ethanol | Soluble |

| Acetone | Propan-2-one | Likely Soluble |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble |

| Dimethyl Sulfoxide (B87167) (DMSO) | Dimethyl sulfoxide | Soluble |

Quantitative Solubility of Acrylamide (for comparison)

To provide a quantitative perspective, the following table presents the solubility of acrylamide, a structurally similar parent compound, in several organic solvents. It is important to note that the presence of the aminoethyl group in this compound is expected to influence its solubility profile compared to acrylamide.

| Organic Solvent | IUPAC Name | Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | Methanol | 155 | Not Specified |

| Ethanol | Ethanol | 86 | Not Specified |

| Acetone | Propan-2-one | 63.1 | Not Specified |

Source: Acrylamide Product Information Sheet[3][4][5]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted shake-flask method.[6]

Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, DMF, DMSO), HPLC grade

-

Glass vials with screw caps

-

Orbital shaker or vial roller system

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

Tightly cap the vials and place them on an orbital shaker or roller system.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, at a constant and recorded temperature (e.g., 25 °C).

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted samples by interpolating their analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula: Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of this compound.

References

N-(2-Aminoethyl)acrylamide IUPAC name and CAS number

A Technical Guide to N-(2-Aminoethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional monomer. It details its chemical identity, properties, synthesis, and key applications in research and drug development, with a focus on bioconjugation, polymer synthesis, and biomaterials.

Chemical Identity and Properties

This compound, also known by its IUPAC name N-(2-aminoethyl)prop-2-enamide, is a valuable compound in various scientific fields.[1][2] Its unique structure, containing both a reactive acrylamide (B121943) group and a primary amine, allows for a wide range of chemical modifications and applications.[1][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(2-aminoethyl)prop-2-enamide[1][2] |

| CAS Number | 23918-29-8[1][2][3] |

| Molecular Formula | C₅H₁₀N₂O[1][3] |

| Molecular Weight | 114.15 g/mol [1] |

| SMILES | C=CC(=O)NCCN[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | 297.502 °C at 760 mmHg[3] |

| Density | 0.986 g/cm³[3] |

| Refractive Index | 1.466[3] |

| Flash Point | 133.725 °C[3] |

| Vapor Pressure | 0.00134 mmHg at 25°C[3] |

Synthesis and Polymerization

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of acryloyl chloride with an excess of 1,2-diaminoethane.[3] Amidation reactions between acrylamide derivatives and primary amines also provide a viable synthetic route.[3]

This compound readily undergoes free radical polymerization via its acrylamide moiety, forming polyacrylamide chains.[1][3] This polymerization can be initiated by thermal or chemical means.[3] Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to synthesize well-defined homopolymers and block copolymers of this compound derivatives in various solvents, including water and organic solvents.[3] The temperature for RAFT polymerization is typically controlled between 60°C and 80°C to optimize the reaction rate and maintain control over the polymer structure.[3]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several research and development areas.

Bioconjugation

The primary amine group of this compound allows for its use as a linker molecule in bioconjugation.[1][3] It can be covalently attached to biological molecules such as proteins and nucleic acids, enabling the creation of bioconjugates for various applications, including biosensors and biomedical coatings.[1][3]

Caption: General workflow for bioconjugation using this compound as a linker.

Biomaterials and Drug Delivery

This compound is a key component in the development of biomaterials, particularly hydrogels.[3] Its ability to form stable, cross-linked networks makes it suitable for creating hydrogels with tunable mechanical properties for applications in tissue engineering and controlled drug delivery.[2][4] The amino groups within the hydrogel network can be used to conjugate therapeutic agents, allowing for their sustained release.[3]

Other Research Applications

Due to its hydrophobic nature, this compound has been utilized in microscopy techniques to measure the diameter of nanowires.[5] It also serves as a thermodynamic probe for metal ions.[5]

Biological Activity and Signaling Pathways

While specific signaling pathways directly involving this compound are not extensively documented, research on acrylamide and its derivatives indicates potential interactions with cellular pathways. Acrylamides are known to be reactive electrophiles that can form adducts with biological nucleophiles like glutathione, potentially leading to oxidative stress and cytotoxicity.[3]

Studies on acrylamide neurotoxicity have investigated the role of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[6][7] As a soft electrophile, acrylamide has the potential to react with cysteine residues on Keap1, a repressor of Nrf2, leading to the activation of the Nrf2-ARE pathway and the expression of cytoprotective genes.[6][7] However, some studies suggest that acrylamide may be a weak inducer of this pathway.[6][7] Additionally, acrylamide has been shown to induce NLRP3 inflammasome activation through oxidative stress and endoplasmic reticulum stress-mediated MAPK signaling pathways in certain cell types.[8]

Caption: Potential involvement of acrylamides in the Nrf2-ARE signaling pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and application of this compound can vary significantly depending on the specific research context. Below are generalized methodologies based on common procedures.

General Synthesis of this compound via Acryloyl Chloride

-

Reaction Setup: Dissolve an excess of 1,2-diaminoethane in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride in the same solvent to the cooled 1,2-diaminoethane solution under constant stirring. The slow addition is crucial to control the exothermic reaction and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench any remaining acryloyl chloride. Remove the solvent under reduced pressure. The crude product can then be purified using techniques like column chromatography to isolate this compound.

General Protocol for Free Radical Polymerization

-

Solution Preparation: Dissolve this compound and a suitable free-radical initiator (e.g., a persulfate initiator for aqueous solutions) in the chosen solvent.

-

Initiation: Initiate the polymerization by either heating the solution to a specific temperature or by adding a catalyst that promotes the decomposition of the initiator to form free radicals.[1]

-

Polymerization: Allow the reaction to proceed for a set period, during which the monomers will add to the growing polymer chains.

-

Termination and Isolation: Terminate the polymerization and isolate the resulting polymer. This may involve precipitation of the polymer in a non-solvent, followed by filtration and drying.

General Bioconjugation Protocol

-

Activation: Activate the biomolecule and/or this compound to facilitate the conjugation reaction. This may involve using coupling agents like carbodiimides if reacting with carboxyl groups.

-

Coupling Reaction: Mix the activated components in a suitable buffer and allow them to react under controlled conditions (e.g., pH, temperature) to form a stable covalent bond.

-

Purification: Remove unreacted reagents and byproducts from the bioconjugate using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.

-

Characterization: Characterize the final bioconjugate to confirm successful conjugation and determine the conjugation ratio.

References

- 1. This compound|Primary Amine Monomer [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 23918-29-8 [smolecule.com]

- 4. Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 23918-29-8 | FA164845 [biosynth.com]

- 6. Role of the Nrf2-ARE pathway in acrylamide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acrylamide induces NLRP3 inflammasome activation via oxidative stress- and endoplasmic reticulum stress-mediated MAPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Stability of N-(2-Aminoethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)acrylamide (AEAm) is a functional monomer increasingly utilized in the development of advanced polymers for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The thermal stability of this monomer is a critical parameter that influences its polymerization, storage, and the performance of the resulting materials. This technical guide provides a comprehensive overview of the thermal properties of AEAm, drawing upon data from related N-substituted acrylamides and their polymers in the absence of publicly available data for the monomer itself. This document details potential thermal degradation pathways, provides standardized experimental protocols for thermal analysis, and presents key data in a structured format to aid researchers in the handling and application of this important chemical compound.

Introduction

This compound (AEAm) is a bifunctional monomer containing a reactive acrylamide (B121943) group and a primary amine. This unique structure allows for its use in a variety of polymerization and bioconjugation reactions.[1] The acrylamide moiety can undergo free radical polymerization, while the amino group provides a site for further functionalization.[1] Understanding the thermal stability of AEAm is crucial for optimizing reaction conditions, ensuring safe storage, and predicting the long-term performance of AEAm-based polymers. This guide summarizes the available thermal data for related compounds and provides protocols for the thermal characterization of AEAm.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O | [2] |

| Molecular Weight | 114.15 g/mol | [2] |

| Boiling Point | 297.5 °C at 760 mmHg | [1] |

| Storage Temperature | -20°C (hydrochloride salt) | [3] |

Thermal Stability Analysis

Data from Related N-Substituted Polyacrylamides

The thermal stability of polymers derived from N-substituted acrylamides has been investigated. Generally, N-substitution on the acrylamide nitrogen tends to increase the thermal stability of the resulting polymer. The data for several analogous polymers are summarized in Table 2. For instance, poly(N,N-diethylacrylamide) exhibits a glass transition temperature (Tg) of approximately 80.3°C.[1] Studies on various poly(N-alkyl substituted acrylamides) have shown that as the alkyl group substitutes the hydrogens on the amide nitrogen, the degradation temperature tends to increase.[4]

Table 2: Thermal Properties of Related N-Substituted Polyacrylamides

| Polymer | Thermal Property | Value (°C) | Analytical Method |

| Poly(N,N-diethylacrylamide) | Glass Transition (Tg) | 80.3 | DSC |

| Poly-N-isopropylacrylamide (PNIPA) | Onset of Decomposition | ~300 | TGA |

| Poly-N-isopropylacrylamide (PNIPA) | Main Decomposition | 395 - 425 | TGA |

| Acrylamide/AMPS Copolymers | Side Group Degradation | 200 - 240 | Various |

| Poly(N-octadecyl acrylamide) | Melting Temperature (Tm) | 32 | DSC |

Note: The data presented is for the polymeric forms and not the AEAm monomer.

Potential Thermal Degradation Pathways

The thermal degradation of N-substituted polyacrylamides at elevated temperatures is a complex process. Based on studies of related polymers, the degradation of poly(this compound) is likely to proceed through several stages. At temperatures between 250°C and 420°C, degradation mechanisms for N-substituted polyacrylamides include the condensation of adjacent amide groups, deamination (loss of the amine group), and the formation of imide structures.[5] At higher temperatures, dehydrogenation and the formation of carbon dioxide can occur.[5] In the presence of oxygen, oxidative thermal degradation can also contribute to the breakdown of the polymer chain.[5]

The acrylamide functional group itself can be susceptible to thermal decomposition, potentially leading to the formation of volatile compounds such as carbon dioxide, carbon monoxide, nitrogen oxides, and ammonia.[4]

Experimental Protocols

To facilitate the characterization of the thermal stability of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of AEAm.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of AEAm into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C.

-

Heating Rate: A linear heating rate of 10°C/min is recommended for standard screening.

-

-

Data Analysis:

-

Plot the sample weight loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

-

Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of AEAm.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of AEAm into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 120°C) at a rate of 10°C/min.

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample back to ambient temperature at a rate of 10°C/min.

-

Reheat the sample at 10°C/min to observe any changes in thermal behavior after the initial thermal cycle.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Determine the melting temperature (Tm) from the peak of the endothermic melting transition.

-

Identify any other thermal events, such as glass transitions (Tg) or crystallization peaks (Tc).

-

Conclusion

While direct thermal analysis data for this compound monomer is currently limited in publicly accessible literature, a comprehensive understanding of its likely thermal behavior can be inferred from its physicochemical properties and the thermal characteristics of its polymers and related N-substituted acrylamides. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to determine the specific thermal stability parameters of AEAm. This information is critical for the successful application of AEAm in the synthesis of advanced functional polymers for the pharmaceutical and biomedical fields. It is recommended that researchers perform these analyses to establish a definitive thermal profile for their specific grade of AEAm before use in critical applications.

References

An In-depth Technical Guide to the Reactivity of N-(2-Aminoethyl)acrylamide with Nucleophiles

Abstract

N-(2-Aminoethyl)acrylamide (NAEA) is a bifunctional monomer of significant interest in materials science, bioconjugation, and drug delivery. Its molecular architecture, featuring both a primary amine and an α,β-unsaturated amide (an acrylamide (B121943) group), allows for a diverse range of chemical transformations. The acrylamide moiety serves as a potent Michael acceptor, readily reacting with soft nucleophiles, while the primary amine provides a handle for further functionalization or can participate in reactions itself. This technical guide provides a comprehensive overview of the core reactivity of NAEA with nucleophiles, detailing reaction mechanisms, influencing factors, and quantitative kinetic data. It further presents detailed experimental protocols and visual workflows to aid researchers in leveraging NAEA's unique properties for advanced applications.

Core Reactivity: The Michael Addition Mechanism

The principal reaction pathway for this compound with nucleophiles is the Michael addition , also known as conjugate addition. The electron-withdrawing nature of the amide's carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.[1][2]

According to the Hard and Soft Acids and Bases (HSAB) theory, the α,β-unsaturated carbonyl system of NAEA is considered a "soft" electrophile. Consequently, it reacts preferentially with "soft" nucleophiles, which are characterized by high polarizability.[1][3] The most common and biologically relevant soft nucleophiles are thiols, particularly the deprotonated thiolate anions (RS⁻) found in cysteine residues of proteins.[1][4]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the acrylamide, breaking the π-bond and forming a transient carbanion/enolate intermediate.[5]

-

Protonation: The intermediate is rapidly protonated by a proton source in the medium (e.g., water or a protonated base) to yield the stable covalent adduct.[5][6]

References

- 1. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|Primary Amine Monomer [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. A mechanistic study of thiol addition to N-phenylacrylamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

understanding the bifunctional nature of N-(2-Aminoethyl)acrylamide

An In-depth Technical Guide to the Bifunctional Nature of N-(2-Aminoethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (AEAM) is a versatile monomer possessing two distinct reactive functional groups: a vinyl acrylamide (B121943) and a primary amine. This bifunctional nature makes it an invaluable building block in materials science and drug development. The acrylamide moiety readily participates in free-radical polymerization to form functional polymers and is susceptible to Michael addition reactions with nucleophiles such as thiols. Concurrently, the terminal primary amine provides a site for a host of classical amine chemistries, including amidation and Schiff base formation, enabling the covalent conjugation of biomolecules, drugs, and other moieties. This guide details the core chemical properties, reactivity, and key applications of AEAM, providing structured data, detailed experimental protocols, and visual diagrams of reaction pathways and workflows to facilitate its use in research and development.

Core Physicochemical Properties

This compound is a polar, water-soluble molecule.[1] Its key properties are summarized in the table below, providing a foundational dataset for its application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | N-(2-aminoethyl)prop-2-enamide | [1] |

| CAS Number | 23918-29-8 | [1] |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molecular Weight | 114.15 g/mol | [1] |

| Density | 0.985 - 0.986 g/cm³ | [1][2] |

| Boiling Point | 297.5 °C at 760 mmHg | [1][2] |

| Flash Point | 133.7 °C | [1][2] |

| Solubility | Highly soluble in water and organic solvents | [1] |

| Vapor Pressure | 0.00134 mmHg at 25°C | [2] |

The Bifunctional Reactivity of AEAM

The utility of AEAM stems from its two orthogonal reactive sites, which can be addressed selectively or simultaneously to create complex macromolecular architectures.

Caption: Bifunctional reactivity of this compound.

Reactivity of the Acrylamide Moiety

The electron-withdrawing nature of the amide group makes the vinyl group of AEAM highly reactive.

-

Free-Radical Polymerization: The carbon-carbon double bond is susceptible to attack by free radicals, initiating chain-growth polymerization.[3] This is the basis for creating poly(this compound) [poly(AEAM)] homopolymers or for copolymerizing AEAM with other monomers to introduce primary amine functionality into a polymer backbone. The reactivity of AEAM in copolymerization is dictated by its reactivity ratios (r1, r2) relative to a comonomer (M2).

Table 2: Representative Reactivity Ratios for Acrylamide-based Monomers

Monomer 1 (M1) Monomer 2 (M2) r1 r2 System Type Reference(s) Acrylamide Acrylic Acid (ionized) 0.43 0.25 Random [4] N,N-dimethylacrylamide (DMA) FOSA 1.126 1.624 Ideal/Random [5] | N,N-dimethylacrylamide (DMA) | FOSM | 0.859 | 2.876 | Blocky |[5] |

-

Michael Addition: The α,β-unsaturated carbonyl system makes AEAM a Michael acceptor.[3] It readily reacts with soft nucleophiles, most notably the thiolate groups of cysteine residues in proteins.[6] This reaction is highly efficient and proceeds under physiological conditions, forming a stable thioether bond. This makes AEAM an excellent tool for protein modification and bioconjugation.

Table 3: Second-Order Rate Constants (k_GSH) for Reaction of Acrylamides with Glutathione (B108866) (GSH)

Acrylamide Compound k_GSH (M⁻¹ h⁻¹) Reference(s) N,N'-methylenebis(acrylamide) 134.800 [7] Acrylamide 7.913 [7] | N,N-diethylacrylamide | 2.574 |[7] |

Reactivity of the Primary Amine Moiety

The terminal primary amine is a potent nucleophile and provides a versatile handle for covalent modification.

-

Bioconjugation and Amidation: The amine group can react with activated carboxylic acids (e.g., NHS esters), isothiocyanates, and aldehydes to form stable amide, thiourea, and imine (or, after reduction, secondary amine) linkages, respectively.[1][8] This allows for the direct conjugation of small-molecule drugs, fluorescent dyes, or larger biomolecules like hyaluronic acid to the AEAM monomer or to a poly(AEAM) chain.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving AEAM.

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the synthesis from acryloyl chloride and ethylenediamine (B42938) under biphasic conditions to control the reaction.

Methodology:

-

Prepare a flask containing ethylenediamine (2.0 eq) dissolved in cold deionized water and diethyl ether (1:1 v/v), placed in an ice bath (0 °C).

-

Adjust the pH of the aqueous layer to ~8.5 using 3N HCl.

-

Slowly add a solution of acryloyl chloride (1.0 eq) in diethyl ether dropwise to the stirring biphasic mixture over 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 4-5 hours.[2]

-

Separate the aqueous and organic layers. Extract the aqueous layer multiple times with a fresh organic solvent (e.g., chloroform) to remove side products.

-

Adjust the pH of the aqueous layer to ~2 with 6M HCl to protonate the desired product and unreacted ethylenediamine.

-

Concentrate the aqueous layer in vacuo (e.g., using a rotary evaporator or freeze-dryer) to obtain the crude product as a hydrochloride salt.

-

Purification can be achieved by recrystallization from a suitable solvent system like methanol/ether.

Controlled Polymerization via RAFT

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allows for the synthesis of well-defined poly(AEAM) with controlled molecular weight and low dispersity.

Caption: General workflow for RAFT polymerization of AEAM.

Methodology:

-

Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer (e.g., hydrochloride salt), a suitable RAFT chain transfer agent (CTA) (e.g., 4-cyanopentanoic acid dithiobenzoate, CTP), and a thermal initiator (e.g., VA-044 for aqueous systems) in the chosen solvent (e.g., aqueous buffer at a specific pH).[9][10] The molar ratios of [Monomer]:[CTA]:[Initiator] will determine the target degree of polymerization and reaction rate.

-

Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.[11]

-

Initiation: Place the flask in a preheated oil bath set to the desired temperature (e.g., 50-70 °C) and begin vigorous stirring.[9][12]

-

Monitoring: At timed intervals, carefully extract aliquots from the reaction mixture using a degassed syringe. Analyze the aliquots to determine monomer conversion (via ¹H NMR) and the evolution of molecular weight and polydispersity (via Gel Permeation Chromatography, GPC).

-

Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.

-

Purification: Purify the resulting polymer by precipitating it into a large volume of a non-solvent (e.g., cold acetone (B3395972) or diethyl ether) or by dialysis against deionized water to remove unreacted monomer and other small molecules.

AEAM-Functionalized Hydrogel Synthesis

This protocol describes the functionalization of a biopolymer (hyaluronic acid) with AEAM, followed by photopolymerization to form a hydrogel.

Methodology:

-

Biopolymer Activation: Dissolve hyaluronic acid (HA) in a suitable buffer (e.g., MES buffer). Activate the carboxylic acid groups on the HA backbone using a standard carbodiimide (B86325) coupling chemistry, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-Hydroxysuccinimide).

-

AEAM Conjugation: Add this compound to the activated HA solution. The primary amine of AEAM will react with the activated NHS-esters on the HA backbone to form stable amide bonds, effectively grafting acrylamide moieties onto the HA.[1]

-

Purification: Purify the resulting HA-acrylamide polymer conjugate by extensive dialysis against deionized water to remove unreacted reagents, followed by lyophilization.

-

Hydrogel Formation: Dissolve the lyophilized HA-acrylamide conjugate in a phosphate (B84403) buffer containing a photoinitiator (e.g., Irgacure 2959).[1]

-

Photocrosslinking: Transfer the solution into a mold and expose it to UV light (e.g., 365 nm) for a specified duration. The UV light will initiate the radical polymerization of the pendant acrylamide groups, causing the polymer chains to crosslink and form a stable hydrogel network.

Biological Implications: Cytotoxicity Pathway

The high reactivity of the acrylamide moiety is also the source of its potential cytotoxicity. As a soft electrophile, it readily reacts with biological nucleophiles.

Caption: Simplified pathway of acrylamide-induced cytotoxicity.

The primary mechanism of cytotoxicity involves the depletion of intracellular glutathione (GSH).[7][12] The acrylamide group reacts with the thiol of GSH via a Michael addition reaction. This depletes the cell's primary defense against reactive oxygen species (ROS), leading to a state of oxidative stress.[13] The buildup of ROS can cause widespread damage to cellular components, including DNA, lipids, and proteins, ultimately triggering apoptotic cell death pathways.[13][14] This reactivity underscores the importance of proper handling and assessing the biocompatibility of AEAM-containing materials in drug delivery and biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound|Primary Amine Monomer [benchchem.com]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. researchgate.net [researchgate.net]

- 6. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Buy this compound | 23918-29-8 [smolecule.com]

- 13. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 [mdpi.com]

- 14. Investigation of genotoxic and cytotoxic effects of acrylamide in HEK293 cell line - MedCrave online [medcraveonline.com]

N-(2-Aminoethyl)acrylamide safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of N-(2-Aminoethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 23918-29-8). The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and mitigate potential risks. Due to the limited availability of specific toxicological data for this compound, this guide draws upon information from safety data sheets and extrapolates from studies on the closely related and well-researched compound, acrylamide (B121943).

Chemical and Physical Properties

This compound is a bifunctional monomer containing both a reactive acrylamide group and a primary amine. These functional groups contribute to its utility in various applications, including the synthesis of polymers and hydrogels for biomedical use.[1]

| Property | Value | References |

| Molecular Formula | C₅H₁₀N₂O | [2] |

| Molecular Weight | 114.15 g/mol | [2] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Flash Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| Vapor Pressure | No data available |

Hazard Identification and GHS Classification

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Carcinogenicity: Acrylamides are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC).

-